molecular formula C5H12ClN B1453027 3-Methylcyclobutanamine hydrochloride CAS No. 89381-07-7

3-Methylcyclobutanamine hydrochloride

Cat. No.: B1453027
CAS No.: 89381-07-7
M. Wt: 121.61 g/mol
InChI Key: VXDHLHFUJZFKHO-UHFFFAOYSA-N
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Description

3-Methylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C5H11N.ClH. It is a derivative of cyclobutanamine, where a methyl group is attached to the third carbon of the cyclobutane ring. This compound is typically found as a white to off-white powder or crystals and is used in various research and industrial applications.

Biochemical Analysis

Biochemical Properties

3-Methylcyclobutanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to alterations in protein conformation and function, which may influence cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in conformational changes in the target biomolecule, thereby altering its function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels. Additionally, it can influence metabolic flux by modulating the activity of key regulatory enzymes, thereby altering the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes . This interaction can influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclobutanamine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclobutanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amine to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

3-Methylcyclobutanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    N-Methylcyclobutanamine hydrochloride: A similar compound where the methyl group is attached to the nitrogen atom instead of the carbon atom.

    Cyclobutanamine hydrochloride: The parent compound without the methyl substitution.

Comparison: 3-Methylcyclobutanamine hydrochloride is unique due to the presence of the methyl group on the cyclobutane ring, which can influence its chemical reactivity and biological activity. Compared to N-Methylcyclobutanamine hydrochloride, it may exhibit different steric and electronic properties, leading to variations in its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

3-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHLHFUJZFKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89381-07-7
Record name 3-methylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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